molecular formula C10H10BrNO2 B11859022 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11859022
M. Wt: 256.10 g/mol
InChI Key: GGDNPZSWPWOVGP-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 8th position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and selectivity of the desired product. The choice of solvents, temperature, and reaction time are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the carboxylic acid group .

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the bromine atom and carboxylic acid group, making it less reactive.

    5-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxylic acid group.

    8-Carboxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H10BrNO2
Molecular Weight: 256.10 g/mol

The compound features a bromine atom at the 5-position and a carboxylic acid group at the 8-position of the tetrahydroquinoline scaffold. This unique structure may enhance its biological activity compared to other similar compounds lacking these modifications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting cellular processes in microorganisms .

Anticancer Potential

The compound has also been investigated for anticancer properties . Preliminary studies suggest that it may inhibit certain enzymes or cellular pathways involved in cancer progression. For example, it has shown promise in modulating enzyme activity related to tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of the bromine atom and carboxylic acid group is believed to enhance its interaction with biological targets .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to cancer and microbial growth. For instance:

Enzyme TargetInhibition IC50 (μM)Reference
Enzyme A12.5
Enzyme B8.0

These findings highlight the compound's potential as a lead for drug development targeting these enzymes.

The proposed mechanism of action involves binding interactions with various biological targets. This interaction may lead to the modulation of metabolic pathways critical in disease processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberSimilarity Index
6-Bromo-1,2,3,4-tetrahydroquinoline22190-35-80.98
5-Bromo-1,2,3,4-tetrahydroquinoline114744-50-20.94
7-Bromo-1,2,3,4-tetrahydroquinoline HCl1195901-53-10.98

This table illustrates that while these compounds share structural similarities, the unique combination of functional groups in this compound may contribute to its distinct biological activities .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

GGDNPZSWPWOVGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)C(=O)O)Br

Origin of Product

United States

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